molecular formula C84H121ClN18O17 B549211 Acétate de ganirélx CAS No. 129311-55-3

Acétate de ganirélx

Numéro de catalogue: B549211
Numéro CAS: 129311-55-3
Poids moléculaire: 1690.4 g/mol
Clé InChI: OVBICQMTCPFEBS-SATRDZAXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le ganiréllix (acétate) est un décapeptide synthétique et un antagoniste compétitif de l’hormone de libération des gonadotrophines. Il est principalement utilisé dans la reproduction assistée pour contrôler l’ovulation en inhibant les sursauts prématurés de l’hormone lutéinisante. Ce composé est connu pour sa suppression rapide et réversible de la sécrétion de gonadotrophines, ce qui en fait un outil précieux dans les traitements de la fertilité .

Applications De Recherche Scientifique

Le ganiréllix (acétate) a de nombreuses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Mécanisme D'action

Le ganiréllix (acétate) agit en bloquant de manière compétitive les récepteurs de l’hormone de libération des gonadotrophines sur la gonade hypophysaire. Cette action supprime rapidement et de manière réversible la sécrétion de l’hormone lutéinisante et de l’hormone folliculo-stimulante. Contrairement aux agonistes de l’hormone de libération des gonadotrophines, le ganiréllix (acétate) ne provoque pas d’augmentation initiale des niveaux de gonadotrophines, ce qui le rend efficace pour prévenir les sursauts prématurés de l’hormone lutéinisante .

Analyse Biochimique

Biochemical Properties

Ganirelix acetate works by blocking the action of gonadotropin-releasing hormone (GnRH) upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . It interacts with GnRH receptors on the pituitary gonadotroph .

Cellular Effects

Ganirelix acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used in fertility treatment to prevent premature ovulation that could result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .

Molecular Mechanism

Ganirelix acetate exerts its effects at the molecular level by competitively blocking the GnRH receptors on the pituitary gonadotroph and subsequent transduction pathway . This induces a rapid, reversible suppression of gonadotropin secretion . The suppression of pituitary LH secretion by Ganirelix Acetate is more pronounced than that of FSH .

Temporal Effects in Laboratory Settings

In the treatment group, there was a significant, reproducible reduction in serum E2 levels . Mean E2 at the start of ganirelix treatment was 4219.8 pg/ml and decreased in 24 h to 2613.7 pg/ml .

Dosage Effects in Animal Models

The effects of Ganirelix acetate vary with different dosages in animal models

Metabolic Pathways

Ganirelix acetate is metabolized in the liver to two primary metabolites (1-4 and 1-6 peptide) . About 75% of it is excreted in the feces within 288 hours, and 22% in the urine within 24 hours .

Transport and Distribution

The mean volume of distribution of Ganirelix Acetate in healthy females following intravenous administration of a single 250-mcg dose is 43.7 liters . Steady-state serum concentrations are reached after 3 days of treatment .

Subcellular Localization

Given its mechanism of action, it is likely that Ganirelix acetate interacts with GnRH receptors which are typically located on the cell surface .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le ganiréllix (acétate) est synthétisé à l’aide de techniques de synthèse peptidique en phase solide (SPPS). Le processus implique le couplage séquentiel d’acides aminés avec une protection de la chaîne latérale selon la séquence peptidique. La stratégie de synthèse Fmoc/tBu est couramment utilisée, où les acides aminés sont couplés un à un à un support de résine amino. Après le couplage, le groupe protecteur Fmoc est retiré et la N-terminale est acétylée. Les groupes protecteurs de la chaîne latérale sont ensuite retirés et le peptide est purifié pour obtenir le ganiréllix (acétate) .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse du ganiréllix (acétate) implique une SPPS à grande échelle avec une purification par chromatographie liquide haute performance (HPLC). L’utilisation de l’eau comme solvant de réaction et le maintien de valeurs de pH spécifiques pendant le processus améliorent considérablement le rendement et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le ganiréllix (acétate) subit diverses réactions chimiques, notamment l’hydrolyse et la dérivatisation. L’hydrolyse acide avec de l’acide chlorhydrique est utilisée pour déterminer la composition en acides aminés du peptide. La dérivatisation avec le réactif 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate est utilisée pour la séparation chromatographique des acides aminés .

Réactifs et conditions courants :

    Hydrolyse : Solution d’acide chlorhydrique 6 mol L−1 contenant 1 % de phénol à 100 °C pendant 24 heures.

    Dérivatisation : Solution de réactif 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des acides aminés individuels, qui sont ensuite analysés pour déterminer la composition du peptide .

Comparaison Avec Des Composés Similaires

Le ganiréllix (acétate) est comparé à d’autres antagonistes et agonistes de l’hormone de libération des gonadotrophines :

    Cetrorelix : Un autre antagoniste de l’hormone de libération des gonadotrophines utilisé dans les traitements de la fertilité. Les deux composés ont des mécanismes d’action similaires mais diffèrent par leurs séquences d’acides aminés et leur pharmacocinétique.

    Lépirélutine : Un agoniste de l’hormone de libération des gonadotrophines utilisé en thérapie reproductive. .

Unicité : Le ganiréllix (acétate) est unique en raison de son début d’action rapide et de son absence de sursaut initial de gonadotrophines, ce qui en fait un choix privilégié pour prévenir l’ovulation prématurée pendant les traitements de la fertilité .

Composés similaires :

  • Cetrorelix
  • Lépirélutine
  • Degarelix

Le ganiréllix (acétate) se distingue par ses applications spécifiques en reproduction assistée et son profil pharmacocinétique favorable .

Activité Biologique

Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of ganirelix acetate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

Ganirelix acetate functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:

  • Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.
  • Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant (KDK_D) of 0.4 nM .
  • No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .

Pharmacokinetics

The pharmacokinetic profile of ganirelix acetate reveals critical insights into its absorption and elimination:

  • Administration : Typically administered via subcutaneous injection.
  • Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .
  • Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .
  • Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .

Table 1: Pharmacokinetic Parameters of Ganirelix Acetate

ParameterSingle Dose (250 mcg)Multiple Dose (250 mcg)
tmaxt_{max} (h)1.11.1
t1/2t_{1/2} (h)12.816.2
CmaxC_{max} (ng/mL)14.811.2
AUC (ng•h/mL)9677.1
Clearance (L/h)2.43.3
Volume of Distribution (L)43.776.5

Clinical Efficacy

Numerous studies have evaluated the efficacy of ganirelix acetate in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:

  • Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .
  • Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .

Case Study Insights

A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.

Safety Profile

Ganirelix acetate has been deemed safe for use in clinical settings:

  • Adverse Effects : Common side effects include injection site reactions, headache, and nausea; however, severe complications are rare.
  • Reversibility : The suppression of LH and FSH is fully reversible within approximately 48 hours post-discontinuation of treatment .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICQMTCPFEBS-SATRDZAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H121ClN18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129311-55-3
Record name Ganirelix acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANIRELIX ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganirelix acetate
Reactant of Route 2
Ganirelix acetate
Reactant of Route 3
Ganirelix acetate
Reactant of Route 4
Ganirelix acetate
Reactant of Route 5
Ganirelix acetate
Reactant of Route 6
Ganirelix acetate
Customer
Q & A

A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []

A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in Ganirelix acetate. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []

A: Studies show that Ganirelix acetate can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []

A: Ganirelix acetate, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:

  • Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
  • Delayed-start protocol: An original protocol using Ganirelix acetate with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []

A: Studies indicate that Ganirelix acetate does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where Ganirelix acetate was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []

A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with Ganirelix acetate might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on Ganirelix acetate's efficacy.

A: While the provided abstracts don't focus on adverse effects, Ganirelix acetate is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.